molecular formula C10H20ClN B6608049 4-(2-methylbutylidene)piperidinehydrochloride CAS No. 2839138-45-1

4-(2-methylbutylidene)piperidinehydrochloride

Cat. No.: B6608049
CAS No.: 2839138-45-1
M. Wt: 189.72 g/mol
InChI Key: REGYFQRQWHOVFT-UHFFFAOYSA-N
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Description

4-(2-methylbutylidene)piperidinehydrochloride is a versatile chemical compound used in various scientific research applications. Its unique properties make it an ideal candidate for drug discovery and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbutylidene)piperidinehydrochloride involves the reaction of piperidine with 2-methylbutylidene chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated monitoring systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbutylidene)piperidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Hydrogen gas, palladium catalyst; room temperature and pressure.

    Substitution: Sodium methoxide, potassium cyanide; solvent like methanol or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with saturated carbon chains.

    Substitution: Substituted products with various functional groups depending on the reagent used.

Scientific Research Applications

4-(2-methylbutylidene)piperidinehydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methylbutylidene)piperidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-methylbutylidene)piperidinehydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    N-methylpiperidine: A methyl-substituted piperidine derivative.

    4-(2-methylbutyl)piperidine: A similar compound with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-(2-methylbutylidene)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-3-9(2)8-10-4-6-11-7-5-10;/h8-9,11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGYFQRQWHOVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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